2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide

Medicinal Chemistry Drug-Likeness Permeability

Source 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide (CAS 2180010-83-5) for fragment-based screening and medicinal chemistry SAR campaigns. With a compact MW (267.33 Da) and favorable Rule-of-Three profile (cLogP 2.3, TPSA 45.2 Ų), it's a privileged scaffold for probing pyridin-3-yl vs. phenyl contributions to HIV-1 reverse transcriptase inhibition and for establishing baseline in vitro ADME parameters in the THIQ-acetamide series.

Molecular Formula C16H17N3O
Molecular Weight 267.332
CAS No. 2180010-83-5
Cat. No. B3000083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide
CAS2180010-83-5
Molecular FormulaC16H17N3O
Molecular Weight267.332
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C16H17N3O/c20-16(18-15-6-3-8-17-10-15)12-19-9-7-13-4-1-2-5-14(13)11-19/h1-6,8,10H,7,9,11-12H2,(H,18,20)
InChIKeyFSPNJPLBMILTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide (CAS 2180010-83-5): A Structurally-Customizable Tetrahydroisoquinoline-Acetamide Building Block


2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide (CAS 2180010-83-5) is a synthetic small molecule (C16H17N3O, MW 267.33) that combines a 3,4-dihydroisoquinoline scaffold with an N-(pyridin-3-yl)acetamide moiety [1]. This chemotype belongs to a class of tetrahydroisoquinoline derivatives that have been explored as moderate inhibitors of HIV-1 reverse transcriptase [2]; however, the specific substitution pattern of the target compound (pyridin-3-yl in place of substituted phenyl) remains sparsely characterized in the open literature.

Why a Simple In-Class Replacement Does Not Replicate the Profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide


The tetrahydroisoquinoline-acetamide series exhibits steep structure-activity relationships where even a single atom substitution (e.g., pyridin-3-yl replacing a phenyl ring) can profoundly alter both target engagement and physicochemical properties [1]. In the closely related HIV-1 reverse transcriptase inhibitor series, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides displayed only moderate activity with marked variability depending on the N-aryl substituent [2], indicating that the pyridin-3-yl congener cannot be assumed to behave identically to its phenyl counterparts without direct experimental confirmation.

Quantitative Differentiation Evidence for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide (CAS 2180010-83-5) Against Its Closest Analogs


Hydrogen-Bond Acceptor Capacity Comparison via Topological Polar Surface Area (TPSA)

The target compound exhibits a TPSA of 45.2 Ų [1], which is substantially higher than the 32.3 Ų of the direct phenyl analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide [2]. This difference arises from the additional nitrogen atom in the pyridine ring, enhancing hydrogen-bond acceptor capacity and potentially influencing membrane permeability and efflux pump recognition.

Medicinal Chemistry Drug-Likeness Permeability

Lipophilicity Modulation: cLogP Difference Between Pyridinyl and Phenyl Analogs

The computed partition coefficient (cLogP) for the target compound is 2.3 [1], while the phenyl counterpart 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide has a cLogP of 3.1 [2]. The 0.8 logP unit reduction indicates significantly lower lipophilicity, which can translate into improved aqueous solubility and reduced metabolic clearance via CYP450 pathways.

Lead Optimization Lipophilicity Solubility

Molecular Weight and Heavy Atom Count: Impact on Ligand Efficiency

The target compound (MW 267.33, 20 heavy atoms) [1] is 29 Da lighter than the Hit2Lead scaffold analog N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2-(pyridin-3-yl)acetamide (MW 358.4, 27 heavy atoms) . This size advantage yields a higher theoretical ligand efficiency for any given binding affinity, which is critical for fragment elaboration programs.

Fragment-Based Drug Design Ligand Efficiency Pharmacokinetics

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound contains 3 rotatable bonds [1], whereas the extended analog N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2-(pyridin-3-yl)acetamide contains 5 rotatable bonds . Lower rotatable bond count reduces conformational entropy penalty upon binding, which can lead to improved binding thermodynamics and is a favorable parameter in oral bioavailability optimization (Veber rules).

Conformational Entropy Binding Affinity Oral Bioavailability

Hydrogen Bond Donor and Acceptor Count: Compliance with Lipinski and Veber Rules

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1], satisfying both Lipinski (HBD ≤5, HBA ≤10) and Veber criteria. In contrast, the phenyl analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide has 1 HBD and 2 HBA [2], while the Hit2Lead methyl-linked analog has 1 HBD and 4 HBA . The intermediate HBA count of the target may offer a balanced profile for solubility without excessive polarity.

Drug-Likeness Oral Bioavailability Fragment Screening

Limitations of Available Biochemical Assay Data for the Target Compound

No direct biochemical IC50, Kd, or Ki data were found for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date. The closest class-level evidence comes from the HIV-1 reverse transcriptase inhibitor series, where 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides showed weak inhibition at 20 µM [1]. Until head-to-head biochemical profiling is performed, all comparative claims remain based on computed physicochemical properties rather than experimental target engagement.

Assay Availability SAR Gap Procurement Risk

Optimal Use Cases for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide Based on Existing Evidence


Fragment-Based Lead Generation Requiring Low MW and High Ligand Efficiency

With a molecular weight of 267 Da and only 20 heavy atoms, the compound fits the 'Rule of Three' for fragment libraries (MW ≤300, HBD ≤3, HBA ≤3, cLogP ≤3) [1]. It is well-suited for fragment screening campaigns where a compact dihydroisoquinoline core with a pyridinyl hydrogen-bonding motif is desired.

Optimization of Solubility and Permeability via TPSA and cLogP Tuning

The target compound's computed TPSA (45.2 Ų) and cLogP (2.3) place it in a favorable region for both solubility and permeability, distinct from the more lipophilic phenyl analog [1]. It can serve as a privileged starting point for medicinal chemistry programs targeting extracellular or CNS-sparing indications where moderate polarity is advantageous.

Structure-Activity Relationship (SAR) Exploration of the Pyridinyl Substituent in THIQ-Acetamide Chemotype

Given the steep SAR observed in the HIV-1 RT series [2], this compound is a necessary tool for probing the effect of a pyridin-3-yl group versus substituted phenyl rings on target binding and selectivity. Researchers can systematically compare it with the phenyl analog series to map hydrogen-bond acceptor contributions.

Physicochemical Profiling and In Vitro ADME Baseline Studies

The compound's favorable computed properties (low rotatable bonds, balanced HBA/HBD) support its use as a baseline compound for establishing in vitro ADME parameters (microsomal stability, Caco-2 permeability, CYP inhibition) in the THIQ-acetamide series, providing a reference for analogs with different N-aryl substitutions [1].

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.